N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a benzothiophene core fused with a cyclohexene ring. The molecule features a phenylcarbonylamino group at position 2 and a 3-hydroxypropyl substituent on the carboxamide nitrogen. The hydroxypropyl group may enhance solubility and hydrogen-bonding interactions, while the phenylcarbonyl moiety could influence electronic properties and target binding. Crystallographic tools such as SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) have likely been critical in elucidating its three-dimensional structure .
Properties
IUPAC Name |
2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-12-6-11-20-18(24)16-14-9-4-5-10-15(14)25-19(16)21-17(23)13-7-2-1-3-8-13/h1-3,7-8,22H,4-6,9-12H2,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEWXAOXKFWVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333507 | |
| Record name | 2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299962-48-4 | |
| Record name | 2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structure which includes a benzothiophene moiety. The presence of the hydroxypropyl and phenylcarbonyl groups contributes to its biological activity.
Analgesic Activity
Research indicates that derivatives of tetrahydrobenzothiophene exhibit significant analgesic effects. For instance, compounds similar to this compound have shown analgesic activity exceeding that of standard analgesics like metamizole when tested using the "hot plate" method on mice .
Antimicrobial Activity
Studies have demonstrated that certain derivatives possess antimicrobial properties. For example, a related compound was evaluated for its antibacterial and antifungal activities, showing promising results against various pathogens . The mechanism behind this activity is thought to involve interference with microbial cell wall synthesis.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. Research has indicated that certain benzothiophene derivatives can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve modulation of immune responses .
Study 1: Analgesic Efficacy
In a controlled study involving outbred white mice, the analgesic effects of the compound were assessed through intraperitoneal injections. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting effective analgesic properties .
Study 2: Antimicrobial Evaluation
A series of synthesized derivatives underwent antimicrobial testing against Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Test Method | Results |
|---|---|---|---|
| Compound A | Analgesic | Hot Plate Method | Efficacy greater than metamizole |
| Compound B | Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |
| Compound C | Anti-inflammatory | Cytokine Inhibition Assay | Reduced TNF-alpha production |
The biological activities of this compound may be attributed to several mechanisms:
- Analgesic Mechanism : Likely involves modulation of pain pathways in the central nervous system.
- Antimicrobial Mechanism : Potentially disrupts bacterial cell wall synthesis or inhibits protein synthesis.
- Anti-inflammatory Mechanism : May inhibit signaling pathways associated with inflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C19H22N2O3S and features a benzothiophene core, which is known for its biological activity. The presence of the hydroxypropyl group and the phenylcarbonyl moiety enhances its solubility and bioavailability, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. The inhibition of specific signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, is crucial in cancer therapy. Compounds similar to N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been shown to inhibit PI3K activity, which is often upregulated in various malignancies .
Analgesic Properties
The analgesic activity of benzothiophene derivatives has been evaluated using models such as the “hot plate” test. Studies have demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests that this compound could be a valuable candidate for pain management therapies.
Cardiovascular Effects
Compounds with similar structures have exhibited selective β-receptor blocking properties. These compounds can modulate cardiovascular responses by affecting heart rate and blood pressure regulation . Given the structural similarities, this compound may also demonstrate beneficial cardiovascular effects.
Neuroprotective Effects
The neuroprotective potential of benzothiophene derivatives is an area of active research. Compounds targeting neuroinflammatory pathways show promise in treating neurodegenerative diseases. Investigations into the neuroprotective effects of related compounds suggest that this compound may warrant further exploration in this context.
Synthetic Chemistry Applications
This compound can serve as an intermediate in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications . Its ability to undergo various reactions makes it a versatile starting material for developing novel therapeutic agents.
Case Studies and Research Findings
Chemical Reactions Analysis
Carboxamide Groups
-
Hydrolysis :
The phenylcarbonylamino and N-(3-hydroxypropyl)carboxamide groups undergo hydrolysis under acidic or basic conditions. For example, heating with aqueous HCl or NaOH yields carboxylic acids (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives) and aniline or 3-hydroxypropylamine, respectively . -
Amide Coupling :
The carboxamide groups can participate in condensation reactions with amines or alcohols under coupling agents (e.g., EDCl, HATU), forming secondary amides or esters .
Hydroxyl Group (3-Hydroxypropyl)
-
Esterification :
Reacts with acyl chlorides (e.g., acetyl chloride) to form esters : -
Oxidation :
The secondary alcohol can be oxidized to a ketone using agents like PCC or Dess-Martin periodinane .
Ring-Opening Reactions
Under oxidative conditions (e.g., HO, RuO), the tetrahydro ring may cleave, forming sulfoxides or sulfones .
Synthetic Pathways
The compound is synthesized via sequential functionalization steps:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH .
-
Photodegradation : UV exposure leads to sulfoxide formation via sulfur oxidation .
Comparative Reactivity Table
Research Findings
-
Analgesic Activity : Structural analogs (e.g., 2-[(1,4-dioxo-1-amino)amino]-tetrahydrobenzothiophenes) exhibit superior analgesic effects compared to metamizole, suggesting bioactivity tied to the carboxamide and tetrahydro core .
-
Renin Inhibition : Carboxamide derivatives of tetrahydrobenzothiophene show inhibitory effects on renin, highlighting potential cardiovascular applications .
Comparison with Similar Compounds
Key Differences :
- The 3-hydroxypropyl group may improve water solubility compared to the ethyl ester (B) or carbonitrile (C), which are more lipophilic.
- Quantum chemical calculations in suggest that electron-withdrawing groups (e.g., cyano in C) enhance anticorrosive efficacy by strengthening adsorption to metal surfaces. The phenylcarbonyl group in the target compound could offer similar benefits.
Table 1: Substituent Effects on Anticorrosive Properties
| Compound | Substituent at Position 2 | Functional Group at Position 3 | Key Property |
|---|---|---|---|
| Target | Phenylcarbonylamino | 3-hydroxypropyl carboxamide | Enhanced H-bonding? |
| A | Hydrazinyl (cyano-iminopropylidene) | Carboxamide | Moderate adsorption |
| B | Hydrazinyl (cyano-iminopropylidene) | Ethyl ester | Lipophilic |
| C | Hydrazinyl (cyano-iminopropylidene) | Carbonitrile | High electron withdrawal |
Key Differences :
- The target compound lacks the Schiff base (imine) linkage present in I, II, and P23-017, replacing it with a phenylcarbonylamino group. This may reduce reactivity while improving stability.
- The 3-hydroxypropyl group could facilitate stronger hydrogen-bonding interactions with microbial enzymes compared to the methyl or methoxy groups in I and II .
- The phenylcarbonyl group in the target compound may balance both hydrophobic and polar interactions.
Table 2: Antimicrobial Activity and Substituent Relationships
| Compound | Position 2 Substituent | Position 3 Substituent | Bioactivity |
|---|---|---|---|
| Target | Phenylcarbonylamino | 3-hydroxypropyl | Unknown (inferred enhanced H-bonding) |
| I | 4-Methoxyphenylimine | 3-methylphenyl | Antibacterial |
| II | 4-Methylphenylimine | 4-methylphenyl | Antifungal |
| P23-017 | 4-Methoxyphenylimine | 4-fluorophenyl | Likely enhanced binding |
Structural and Computational Insights
- Crystallography : The use of SHELXL () and ORTEP-3 () ensures precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxypropyl group in the target compound may form intermolecular H-bonds, stabilizing crystal packing .
- Molecular Dynamics : highlights computational methods to predict adsorption efficiencies. Similar approaches could model the target compound’s interactions with biological targets or metal surfaces.
Q & A
Q. Basic Quality Control
- 1H/13C NMR : Confirm substitution patterns (e.g., phenylcarbonyl and hydroxypropyl groups). Key shifts: amide NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and tetrahydrobenzothiophene CH₂ (1.5–2.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- HPLC : Use C18 columns with acetonitrile/water gradients; retention times and peak symmetry indicate purity (>98%) .
Advanced Analysis
Employ LC-MS/MS for trace impurity profiling. Couple with DFT-calculated IR spectra to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
What in vitro methodologies assess antibacterial/antifungal potential, and how should activity be interpreted against structural analogs?
Q. Basic Screening Protocol
- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs (e.g., ampicillin) .
- Structure-Activity Relationship (SAR) : Analog studies () show that electron-withdrawing substituents (e.g., chloro, nitro) enhance activity. Replace the 3-hydroxypropyl group with methylphenyl (as in compound II) to test potency variations .
Advanced Mechanistic Insight
Perform time-kill assays and membrane permeability studies (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects. Combine with molecular docking to identify target binding (e.g., bacterial enoyl-ACP reductase) .
What computational strategies predict reaction pathways or optimize synthesis parameters?
Q. Advanced Methodologies
- Reaction Path Search : Use quantum mechanics (e.g., Gaussian) to model transition states and intermediates. For example, simulate nucleophilic attack energetics during acylation .
- AI-Driven Optimization : Train neural networks on reaction datasets (e.g., solvent, catalyst, temperature) to predict yield outcomes. Platforms like COMSOL enable multiphysics simulations for process scaling .
Validation
Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials). Use Bayesian optimization to iteratively refine conditions .
How should contradictory bioactivity data between structural analogs be addressed?
Q. Advanced Analysis Framework
- Meta-Analysis : Compile bioactivity data for analogs (e.g., ’s compounds 23–26 vs. ’s I/II). Assess variables like assay conditions (pH, inoculum size) and solvent effects (DMSO vs. aqueous) .
- Resolve Discrepancies : Conduct dose-response curves (IC₅₀) under standardized protocols. Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs .
What advanced separation techniques purify this compound from complex mixtures?
Q. Advanced Purification Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
